Higher Predicted Lipophilicity (LogP) Compared to Other Trifluoromethylpiperidine Regioisomers
The target compound 2-Methyl-5-(trifluoromethyl)piperidine exhibits a higher predicted lipophilicity (XLogP3-AA = 2.1) [1] compared to other trifluoromethylpiperidine regioisomers lacking the methyl group. For instance, 3-(trifluoromethyl)piperidine and 4-(trifluoromethyl)piperidine both have a predicted LogP of approximately 1.7 [2][3]. This increased lipophilicity is a direct result of the combined 2-methyl and 5-trifluoromethyl substitution pattern [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-(trifluoromethyl)piperidine (LogP ~1.7) and 4-(trifluoromethyl)piperidine (LogP ~1.7) |
| Quantified Difference | +0.4 Log units higher than the comparators |
| Conditions | Values computed by XLogP3 3.0 (PubChem). |
Why This Matters
Higher lipophilicity can lead to increased membrane permeability and altered biodistribution, which is a critical parameter in the optimization of central nervous system (CNS) drug candidates and other bioactive molecules.
- [1] PubChem. 2-Methyl-5-(trifluoromethyl)piperidine. PubChem CID: 64458671. Accessed April 19, 2026. View Source
- [2] PubChem. 3-(Trifluoromethyl)piperidine. PubChem CID: 2760776. Accessed April 19, 2026. View Source
- [3] PubChem. 4-(Trifluoromethyl)piperidine. PubChem CID: 136469. Accessed April 19, 2026. View Source
